molecular formula C8H11ClN2 B2611742 2-chloro-N1,N3-dimethylbenzene-1,3-diamine CAS No. 1378759-84-2

2-chloro-N1,N3-dimethylbenzene-1,3-diamine

Cat. No.: B2611742
CAS No.: 1378759-84-2
M. Wt: 170.64
InChI Key: JCQOUSISYGYBGO-UHFFFAOYSA-N
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Description

2-chloro-N1,N3-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of benzene, featuring a chlorine atom and two methyl groups attached to the nitrogen atoms of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N1,N3-dimethylbenzene-1,3-diamine typically involves the chlorination of N1,N3-dimethylbenzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N1,N3-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N1,N3-dimethylbenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N1,N3-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets. The chlorine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N1,N3-dimethylbenzene-1,3-diamine is unique due to the presence of both chlorine and dimethyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-1-N,3-N-dimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQOUSISYGYBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378759-84-2
Record name 2-chloro-N1,N3-dimethylbenzene-1,3-diamine
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